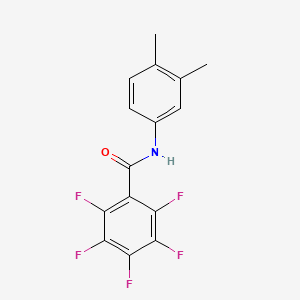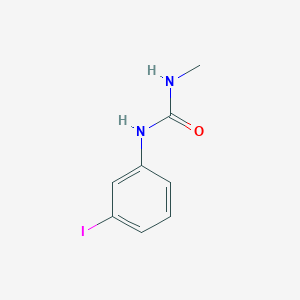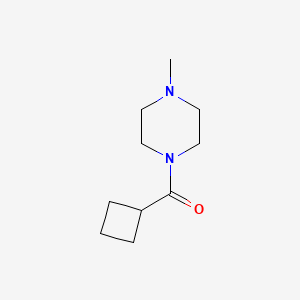![molecular formula C20H19NO5 B7464860 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide](/img/structure/B7464860.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide, also known as OX1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. OX1 belongs to the class of chromene derivatives and has been found to exhibit promising biological activities.
作用机制
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide involves the inhibition of various enzymes and signaling pathways that play a crucial role in the development and progression of various diseases. N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of inflammatory diseases. It also induces apoptosis, a process of programmed cell death, in cancer cells, thereby inhibiting their growth and proliferation. In addition, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide has been found to improve cognitive function and memory in animal models of neurodegenerative disorders.
实验室实验的优点和局限性
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit low toxicity in animal studies. However, the limitations of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide include its poor solubility in water, which can make it challenging to administer in vivo. In addition, further studies are needed to determine the optimal dosage and duration of treatment for various diseases.
未来方向
There are several future directions for the research on N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide. First, more studies are needed to determine the optimal dosage and duration of treatment for various diseases. Second, the development of more efficient methods for the synthesis and administration of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide would be beneficial. Third, further studies are needed to investigate the potential of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide as a therapeutic agent for other diseases, such as cardiovascular diseases and diabetes. Finally, the development of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide derivatives with improved efficacy and safety profiles could lead to the development of novel drugs for the treatment of various diseases.
合成方法
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide involves the reaction of 3,4-dimethoxyphenethylamine with 4-hydroxycoumarin in the presence of a suitable catalyst. The resulting product is then subjected to further reactions to obtain the final compound.
科学研究应用
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative disorders, and inflammation. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.
属性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-24-17-8-7-13(11-18(17)25-2)9-10-21-20(23)15-12-26-16-6-4-3-5-14(16)19(15)22/h3-8,11-12H,9-10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYJGPMMQOVPRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=COC3=CC=CC=C3C2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-[4-[(2-chloroacetyl)amino]phenyl]propanoate](/img/structure/B7464784.png)


![5-[2-[2-(Methylamino)phenyl]propan-2-yl]-1,2-dihydropyrazol-3-one](/img/structure/B7464794.png)

![4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide](/img/structure/B7464807.png)


![2-[4-(difluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B7464830.png)
![[2-(4-Iodoanilino)-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B7464837.png)

![2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide](/img/structure/B7464851.png)
![Ethyl 2-methyl-5-[(4-methylphenyl)sulfonylcarbamoyloxy]-1-benzofuran-3-carboxylate](/img/structure/B7464867.png)